4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid
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Overview
Description
4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid is a compound that features a benzoic acid moiety linked to an azetidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid typically involves the protection of the azetidine ring with a tert-butoxycarbonyl group, followed by its attachment to a benzoic acid derivative. One common method involves the use of benzotriazole and thionyl chloride in dichloromethane under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while reduction of the azetidine ring can produce azetidine derivatives with different functional groups.
Scientific Research Applications
4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The Boc group serves as a protective group, allowing the compound to be selectively deprotected and activated under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
- 1-((1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
- (1-(Tert-butoxycarbonyl)piperidin-4-yl)methylproline
Uniqueness
4-(1-(Tert-butoxycarbonyl)azetidin-2-yl)benzoic acid is unique due to its specific combination of the azetidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. The presence of the Boc group further enhances its versatility in synthetic applications, allowing for selective deprotection and functionalization.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-12(16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHHMYDKBPJDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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